molecular formula C24H27N3O5S B1200265 ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Cat. No. B1200265
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-FHZUCYEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erbulozole is a water soluble congener of tubulozole and a tubulin binding agent with potential antimitotic and antineoplastic activities. Erbulozole targets and binds to tubulin, thereby preventing the polymerization of tubulin. This may lead to an inhibition of cell division and induction of apoptosis.

Scientific Research Applications

Antimitotic Agents and Biological Systems

  • Ethyl carbamate derivatives, including those structurally similar to the given compound, have been studied for their antimitotic activities. The S- and R-isomers of certain derivatives have shown activity in several biological systems, with the S-isomer generally being more potent. This highlights the compound's potential in the development of antimitotic agents for therapeutic applications (Temple & Rener, 1992).

Polymer Synthesis and Characterization

  • Polymers incorporating ethyl carbamate structures, similar to the compound , have been synthesized and characterized. These include 'quat-primer polymers' bearing cationic and cyclic carbonate groups, showcasing potential applications in polymer science and material engineering (Goel, Beginn, Mourran, & Möller, 2008).

Synthesis and Derivatives

  • Various N-arylcarbamates, including structures analogous to the specified compound, have been synthesized. These studies demonstrate the chemical reactivity and versatility of these carbamates, indicating their potential use in diverse chemical syntheses (Velikorodov, Stepkina, Ionova, & Melent’eva, 2014).

Antimicrobial Activity and Molecular Docking

  • Some ethyl carbamate derivatives have been explored for their antimicrobial properties. Molecular docking studies of such compounds provide insights into their potential as antimicrobial agents, indicating their utility in drug discovery (Hussein, 2018).

Reactivity and Synthesis of Substituted Products

  • The reactivity of compounds structurally related to ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate has been studied, showing the potential for the synthesis of various substituted products. This indicates their significance in synthetic chemistry applications (Smith, El‐Hiti, & Alshammari, 2013).

Crystal Structure Analysis

  • Crystal structure analysis of compounds related to ethyl carbamates, including the one of interest, provides valuable insights into their molecular configurations. This is crucial for understanding their chemical properties and potential applications in material science and molecular engineering (Li, Liu, Zhu, Chen, & Sun, 2015).

Heme Oxygenase Inhibition

  • Imidazole-dioxolane compounds, which share structural features with the compound , have been investigated as selective heme oxygenase inhibitors. This research contributes to the development of novel therapeutic agents targeting specific isozymes (Vlahakis, Kinobe, Bowers, Brien, Nakatsu, & Szarek, 2006).

Ion-Selective Electrode Application

  • The compound's structural analogs have been utilized in the development of ion-selective electrodes for pharmaceutical analysis. This showcases its potential application in analytical chemistry and pharmaceutical quality control (Shamsipur & Jalali, 2000).

properties

Product Name

ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21?,24-/m0/s1

InChI Key

KLEPCGBEXOCIGS-FHZUCYEKSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
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ethyl N-[4-[[(2R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

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